molecular formula C12H16ClNOS B12403565 Thiobencarb-d10 (diethyl-d10) CAS No. 1219804-12-2

Thiobencarb-d10 (diethyl-d10)

Cat. No.: B12403565
CAS No.: 1219804-12-2
M. Wt: 267.84 g/mol
InChI Key: QHTQREMOGMZHJV-MWUKXHIBSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiobencarb-d10 (diethyl-d10) involves the incorporation of deuterium atoms into the thiobencarb molecule. The process typically starts with the deuteration of ethyl groups, followed by the formation of the carbamothioic acid ester. The reaction conditions often require the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of Thiobencarb-d10 (diethyl-d10) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The production is carried out in specialized facilities equipped to handle deuterated compounds .

Chemical Reactions Analysis

Types of Reactions

Thiobencarb-d10 (diethyl-d10) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Thiobencarb-d10 (diethyl-d10) is extensively used in scientific research due to its stable isotope labeling. Some of its applications include:

    Environmental Studies: Used as a tracer to study the environmental fate and transport of thiobencarb.

    Agricultural Research: Helps in understanding the metabolism and degradation of thiobencarb in crops and soil.

    Analytical Chemistry: Serves as an internal standard in mass spectrometry for the quantification of thiobencarb residues.

    Biomedical Research: Investigated for its potential effects on human health and its metabolic pathways.

Mechanism of Action

Thiobencarb-d10 (diethyl-d10) exerts its effects by inhibiting the biosynthesis of very-long-chain fatty acids (VLCFAs). The compound, particularly its oxidized metabolites (sulfoxide and sulfone), inhibits the activity of VLCFA elongase enzymes. This inhibition disrupts the elongation process of fatty acids, leading to the accumulation of precursor fatty acids and a decrease in VLCFAs. This mechanism is similar to other thiocarbamate herbicides .

Comparison with Similar Compounds

Thiobencarb-d10 (diethyl-d10) can be compared with other deuterium-labeled thiocarbamate herbicides. Some similar compounds include:

Thiobencarb-d10 (diethyl-d10) is unique due to its specific labeling and the extensive research conducted on its environmental and agricultural impacts.

Properties

CAS No.

1219804-12-2

Molecular Formula

C12H16ClNOS

Molecular Weight

267.84 g/mol

IUPAC Name

S-[(4-chlorophenyl)methyl] N,N-bis(1,1,2,2,2-pentadeuterioethyl)carbamothioate

InChI

InChI=1S/C12H16ClNOS/c1-3-14(4-2)12(15)16-9-10-5-7-11(13)8-6-10/h5-8H,3-4,9H2,1-2H3/i1D3,2D3,3D2,4D2

InChI Key

QHTQREMOGMZHJV-MWUKXHIBSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N(C(=O)SCC1=CC=C(C=C1)Cl)C([2H])([2H])C([2H])([2H])[2H]

Canonical SMILES

CCN(CC)C(=O)SCC1=CC=C(C=C1)Cl

Origin of Product

United States

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